molecular formula C19H20FNO2 B11337252 Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate

Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate

Cat. No.: B11337252
M. Wt: 313.4 g/mol
InChI Key: VSMXKMOCLOTMTM-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with methyl 4-bromobenzoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and fluorophenyl group are crucial for binding to target proteins, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate is unique due to the presence of both a fluorophenyl group and a pyrrolidine ring, which confer specific chemical and biological properties. These structural features enhance its binding affinity to target proteins and its potential as a therapeutic agent .

Properties

Molecular Formula

C19H20FNO2

Molecular Weight

313.4 g/mol

IUPAC Name

methyl 4-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]benzoate

InChI

InChI=1S/C19H20FNO2/c1-23-19(22)16-6-4-14(5-7-16)13-21-12-2-3-18(21)15-8-10-17(20)11-9-15/h4-11,18H,2-3,12-13H2,1H3

InChI Key

VSMXKMOCLOTMTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC2C3=CC=C(C=C3)F

Origin of Product

United States

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